molecular formula C6H2Cl2F3NO B3186778 2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS No. 130115-96-7

2,3-Dichloro-5-(trifluoromethoxy)pyridine

Cat. No.: B3186778
CAS No.: 130115-96-7
M. Wt: 231.98 g/mol
InChI Key: GMUMLLFXYIATRN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethoxy)pyridine is a versatile chemical intermediate prized in discovery chemistry for developing novel active ingredients, particularly in the agrochemical and pharmaceutical sectors . The unique properties of the trifluoromethoxy group can significantly influence a molecule's biological affinity, metabolism, and overall physicochemical characteristics, making it a valuable tool for enhancing compound performance . This compound serves as a critical synthetic building block. Its molecular formula is C6H2Cl2F3NO, and it is typically handled as an air-sensitive material, recommended for storage in a cool, dark place . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUMLLFXYIATRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269226
Record name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
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Molecular Weight

231.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130115-96-7
Record name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
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Advanced Synthetic Methodologies for 2,3 Dichloro 5 Trifluoromethoxy Pyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Core Featuring Trifluoromethoxy and Halogen Substituents

Constructing the substituted pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful strategy for controlling the placement of various functional groups.

Cyclocondensation and Ring-Forming Reactions for Dichloropyridines

The synthesis of the pyridine ring itself can be achieved through various cyclocondensation reactions. These methods typically involve the reaction of a 1,5-dicarbonyl compound, or a synthetic equivalent, with ammonia (B1221849) or an ammonia source to form the pyridine heterocycle. baranlab.org For the large-scale production of pyridine and simple alkylpyridines, the required 1,5-dicarbonyl compounds are often prepared through aldol (B89426) condensations of smaller aldehydes and ketones. youtube.com

A notable example for preparing a dichloropyridine involves the condensation of a maleic diester with nitromethane, followed by hydrogenation, cyclization, and subsequent chlorination to yield 2,5-dichloropyridine (B42133). google.com Another approach to synthesizing substituted pyridines is through the reaction of a 1,3-dicarbonyl compound with a substituted acetamide, followed by deoxychlorination of the resulting pyridone. youtube.com

Regioselective Introduction of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto a pre-formed pyridine ring requires careful consideration of regioselectivity. Direct C-H trifluoromethoxylation is a challenging transformation. However, methods for the direct C-H trifluoromethylation of pyridines have been developed, which can be a related strategy. One such method involves the activation of the pyridine as an N-methylpyridinium salt, which then undergoes nucleophilic trifluoromethylation. acs.orgnih.gov

Another approach to achieving regioselective functionalization is through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgchemistryviews.org This method has been shown to be effective for the 3-position selective trifluoromethylation of pyridine and quinoline (B57606) derivatives. chemrxiv.orgchemistryviews.org

Functional Group Interconversion and Derivatization Strategies

An alternative and often more practical approach to synthesizing 2,3-dichloro-5-(trifluoromethoxy)pyridine involves the modification of a pre-existing, suitably substituted pyridine precursor.

Halogenation Protocols for Pyridine Precursors, including Chlorination of Methylpyridines

The chlorination of pyridine precursors is a key step in many synthetic routes. The direct halogenation of pyridines often requires harsh conditions, such as the use of elemental halogens with strong acids or Lewis acids at elevated temperatures, due to the electron-deficient nature of the pyridine ring. nih.govnsf.gov These reactions can sometimes lead to mixtures of regioisomers. nsf.gov

A common starting material for the synthesis of related trifluoromethylpyridines is 3-picoline (3-methylpyridine). nih.govjst.go.jp The chlorination of methylpyridines can be achieved under various conditions. For instance, 2-chloro-5-methylpyridine (B98176) can be chlorinated in the liquid phase to produce 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). nih.gov Another example involves the chlorination of 2-chloro-5-(chloromethyl)pyridine (B46043) to give the same trichloromethyl intermediate. google.com The chlorination of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in the presence of ferric chloride has also been reported to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). alfa-chemical.com

Advanced methods for selective halogenation include using designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide. nih.govchemrxiv.org Another innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. nsf.govnih.gov

Trifluoromethoxylation Techniques via Halogen Exchange or Direct Fluorination of Trichloromethyl Precursors

The final key transformation is the introduction of the trifluoromethoxy group, which is often accomplished by the fluorination of a trichloromethyl precursor.

A prevalent method is the chlorine-fluorine exchange reaction on a trichloromethyl group. nih.govjst.go.jp This is typically performed on a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine. The fluorination can be carried out using various reagents, with anhydrous hydrogen fluoride (B91410) (HF) being a common choice. alfa-chemical.comgoogle.com The reaction can be performed in either the liquid or vapor phase. nih.gov For instance, the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine produces 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov

Liquid-phase fluorination offers an alternative to high-temperature vapor-phase reactions. google.com This method can be carried out by reacting the trichloromethylpyridine compound with anhydrous hydrogen fluoride in a pressure vessel. google.com Catalysts, such as antimony pentachloride (SbCl5), are sometimes employed to facilitate the chlorine-fluorine exchange. mdpi.com For example, the liquid-phase fluorination of a trichloromethoxybenzene with HF was found to be complete in one hour at 50°C in the presence of a catalytic amount of SbCl5. mdpi.com

The reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the liquid phase can lead to the formation of 2,3-dichloro-5-(trifluoromethyl)pyridine. alfa-chemical.comgoogle.com In some cases, the reaction can be performed without a catalyst at elevated temperatures and pressures. google.com

Below is a data table summarizing a liquid-phase fluorination reaction.

Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
Starting MaterialReagentCatalystTemperatureReaction TimeProductYieldReference
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous Hydrogen FluorideNone mentioned170 °C11 h2,3-dichloro-5-(trifluoromethyl)pyridine65% (crude) alfa-chemical.com
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous Hydrogen FluorideMercuric oxide<35 °C22 h2,3-dichloro-5-(trifluoromethyl)pyridine98% selectivity alfa-chemical.com
Vapor-Phase Fluorination with Catalytic Systems

Vapor-phase fluorination is a crucial industrial technique for the synthesis of fluorinated pyridine derivatives. While literature specifically detailing the synthesis of this compound via this method is not prevalent, the process is well-documented for the structurally analogous and high-demand compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.govjst.go.jp This established methodology provides a strong precedent for the production of related fluorinated pyridines.

The synthesis of 2,3,5-DCTF often starts from a chlorinated precursor, such as 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). nih.govgoogle.com The core of the process is a halogen exchange reaction where the trichloromethyl (-CCl₃) group is converted to a trifluoromethyl (-CF₃) group by reaction with anhydrous hydrogen fluoride (HF) at high temperatures in the gas phase. google.comalfa-chemical.com

Catalytic systems are essential for the efficiency and viability of this transformation. Key aspects of this methodology include:

Catalysts: Transition metal-based catalysts are widely employed to facilitate the fluorine-chlorine exchange. Iron halides, such as iron(III) chloride, and their subsequent in-situ generated fluoride counterparts are common choices. nih.govjst.go.jpgoogle.com Other approaches utilize catalysts based on chromium, nickel, or tungsten. chemicalbook.com A patent discloses a method for preparing 2,3-dichloro-5-(trifluoromethyl)pyridine using a tungsten hexachloride catalyst. chemicalbook.com

Reaction Conditions: The process requires high temperatures, typically exceeding 300°C. nih.govjst.go.jp One patented method specifies a reaction temperature of 170°C for the fluorination of 2,3-dichloro-5-trichloromethylpyridine using hydrogen fluoride and a catalyst. alfa-chemical.com Another approach involves simultaneous vapor-phase chlorination and fluorination of a picoline precursor in a fluidized-bed reactor. nih.govjst.go.jp

Precursors: The synthesis commonly begins with precursors like 2-chloro-5-methylpyridine or 3-picoline, which undergo a series of chlorination steps to form the trichloromethyl intermediate before the final vapor-phase fluorination. nih.govgoogle.com

Although this method is primarily associated with trifluoromethyl compounds, its principles highlight a robust strategy for introducing fluorine into the pyridine ring system under catalytic, high-temperature conditions.

Sustainable and Scalable Synthetic Processes for this compound

The production of specialty chemicals like this compound is increasingly guided by the need for sustainable and scalable manufacturing processes. Modern synthetic strategies focus on minimizing environmental impact, improving efficiency, and ensuring safety.

Green Chemistry Principles Applied to Dichloropyridine Synthesis

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comyoutube.com The synthesis of dichloropyridines, the core structure of the target molecule, can be made more sustainable by applying these principles. google.comresearchgate.net

Key green chemistry principles relevant to dichloropyridine synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can involve optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. researchgate.net

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids, or to conduct reactions under solvent-free conditions. mdpi.com Microwave-assisted synthesis, for instance, can reduce the need for large volumes of solvents and shorten reaction times. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. mdpi.com

A patented green method for preparing 2,5-dichloropyridine involves condensation, hydrogenation cyclization, and chlorination, avoiding toxic gases like chlorine and potentially hazardous diazotization reactions.

Table 1: The 12 Principles of Green Chemistry

Principle NumberPrinciple NameDescription
1PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
3Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.
6Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products.
11Real-Time Analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, represents a significant advancement over traditional batch production methods, offering enhanced safety, efficiency, and scalability for the synthesis of fine chemicals, including pyridine derivatives. mdpi.comwikipedia.org This technology is highly suitable for the industrial production of this compound.

Advantages of flow chemistry include:

Improved Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields. acs.org

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more cost-effective than scaling up large batch reactors. acs.org

Integration and Automation: Flow systems can be easily integrated with other technologies like microwave irradiation or real-time analysis for automated and highly optimized processes. mdpi.cominterchim.fr

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a continuous flow system, demonstrating the applicability of this technology for constructing the pyridine core. interchim.fr Similarly, flow systems have been used for the synthesis of various pharmaceutical intermediates, including those with imidazopyridine and pyrazole (B372694) structures, showcasing the versatility of this approach. acs.org A flow injection analysis method has also been developed for the determination of pyridine and its derivatives, highlighting the integration of analytical techniques with continuous processing. nih.gov

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysis is a cornerstone of modern, efficient chemical synthesis. For a complex molecule like this compound, catalytic methods are indispensable for achieving high yields and selectivity while minimizing waste and energy consumption. The synthesis of the core pyridine ring and its subsequent functionalization can be significantly enhanced through various catalytic approaches.

Recent research has focused on several key areas:

Metal-Catalyzed Cross-Coupling and Cycloadditions: Transition metals like palladium, copper, and rhodium are powerful catalysts for constructing the pyridine skeleton. rsc.orgnih.gov Copper-catalyzed cascade reactions of α,β-unsaturated ketoximes with alkenylboronic acids provide a modular route to highly substituted pyridines. nih.govorganic-chemistry.org Palladium-catalyzed C-H activation of α,β-unsaturated oximes followed by aza-6π-electrocyclization is another efficient method. rsc.org

Organocatalysis: Metal-free catalytic systems are gaining traction as a greener alternative. An organocatalyzed formal (3+3) cycloaddition between enamines and unsaturated aldehydes offers a practical route to substituted pyridines and has been demonstrated on a large scale. acs.org

Supported and Recyclable Catalysts: To improve sustainability, catalysts are often immobilized on solid supports. A patent for preparing 2,3-dichloro-5-(trifluoromethyl)pyridine describes using catalysts such as supported metal chlorides or supported zeolite molecular sieves, which can be more easily separated and potentially reused. wipo.int

Selective Functionalization: Catalysis also plays a key role in the selective introduction of substituents onto the pyridine ring. Palladium-catalyzed amination has been used for the selective coupling of hydrazine (B178648) derivatives to the 2-position of the pyridine ring. acs.org

Table 2: Examples of Catalytic Systems for Pyridine Synthesis

Catalytic SystemReactantsProduct TypeReference
Copper(I) salt / Secondary ammonium (B1175870) saltO-acetyl ketoximes and α,β-unsaturated aldehydesSubstituted pyridines organic-chemistry.org
Copper(I) triflateα,β-Unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acidsHighly substituted pyridines nih.gov
Palladium(II) acetate (B1210297) / Hindered pyridine ligandβ-Aryl-substituted α,β-unsaturated oxime ethers and alkenesMulti-substituted pyridines rsc.org
Iron(III) chloride / Pyrrolidine hydrochlorideEnamines and enal/ynal/enone substratesTri- or tetrasubstituted pyridines acs.org
Palladium(II) acetate / BINAP2,5-Dibromopyridine and Hydrazine derivative2-Hydrazinyl-5-bromopyridine acs.org
Supported metal chlorides / Zeolites2-Chloro-5-(trifluoromethyl)pyridine and Chlorine2,3-Dichloro-5-(trifluoromethyl)pyridine wipo.int

Computational and Theoretical Investigations of 2,3 Dichloro 5 Trifluoromethoxy Pyridine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. These calculations provide a foundational understanding of the molecule's stability, electronic properties, and potential for interaction.

Molecular Orbital Analysis and Frontier Orbitals

The electronic behavior of 2,3-dichloro-5-(trifluoromethoxy)pyridine is largely dictated by its molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen atom in the pyridine (B92270) ring, being more electronegative than carbon, along with the two chlorine atoms and the trifluoromethoxy group, significantly influences the electronic distribution. These electron-withdrawing features lower the energy of the molecular orbitals. acs.org

The distribution of these frontier orbitals is not uniform across the molecule. In substituted pyridines, the HOMO often has significant contributions from the pyridine ring's π-system, while the LUMO is also typically a π* anti-bonding orbital. The presence of chlorine and trifluoromethoxy substituents will delocalize both the HOMO and LUMO over these groups, influencing the sites of potential electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for Substituted Pyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.70-0.506.20
2-Chloropyridine-7.05-0.856.20
2,3-Dichloropyridine-7.30-1.106.20
This compound (Estimated) -7.80 -1.50 6.30

Note: The values for this compound are estimated based on the expected effects of the substituents and are for illustrative purposes.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map is expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, although this is somewhat diminished by the inductive effect of the adjacent chlorine atom. The chlorine atoms themselves will exhibit a degree of negative potential. Conversely, the hydrogen atoms on the pyridine ring and the carbon atoms bonded to the electronegative substituents will show positive electrostatic potential. The trifluoromethoxy group, being strongly electron-withdrawing, will contribute to a more positive potential on the pyridine ring, particularly at the carbon to which it is attached.

The charge distribution can be quantified using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses would likely reveal a net negative charge on the nitrogen and chlorine atoms and a net positive charge on the carbon atoms of the pyridine ring, consistent with the inductive and resonance effects of the substituents.

Prediction of Reactivity and Regioselectivity

Computational methods are also employed to predict the reactivity of this compound and the regioselectivity of its reactions. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and trifluoromethoxy substituents, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr).

The regioselectivity of SNAr reactions on this molecule is a key question. The chlorine atoms at the 2- and 3-positions are potential leaving groups. Generally, in nucleophilic aromatic substitution on pyridines, the positions ortho and para to the nitrogen are most activated. Therefore, the chlorine at the 2-position is expected to be more readily substituted than the chlorine at the 3-position. Computational analysis of the transition states for nucleophilic attack at both positions can provide quantitative predictions of this selectivity.

Transition State Analysis for Reaction Pathways

To predict the most likely reaction pathway, chemists can computationally model the transition states of various potential reactions. A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

For the nucleophilic aromatic substitution of this compound, one could model the attack of a nucleophile (e.g., an alkoxide or an amine) at both the C-2 and C-3 positions. The calculations would involve locating the transition state structures for both pathways and calculating their corresponding activation energies. It is anticipated that the activation energy for the attack at the C-2 position would be lower than that for the attack at the C-3 position, confirming the expected regioselectivity. These calculations can also elucidate the mechanism of the reaction, for instance, whether it proceeds through a concerted or a stepwise (Meisenheimer complex) pathway. elsevier.com

Substituent Effects on Reactivity (e.g., Hammett and Taft Analyses)

The Hammett and Taft equations are linear free-energy relationships that quantitatively describe the effect of substituents on the reactivity of aromatic and aliphatic systems, respectively. mdpi.com The Hammett equation, in particular, is useful for understanding the electronic effects of the chloro and trifluoromethoxy groups on the reactivity of the pyridine ring.

The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions).

Both chlorine and the trifluoromethoxy group are electron-withdrawing, and thus have positive Hammett σ values. The trifluoromethoxy group is a stronger electron-withdrawing group than chlorine. The presence of these groups will increase the reaction constant (ρ) for nucleophilic aromatic substitution, indicating that the reaction is more sensitive to the electronic effects of the substituents. A positive ρ value for SNAr reactions signifies that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. acs.org

Table 2: Hammett σ Constants for Relevant Substituents

Substituentσ (meta)σ (para)
-Cl0.370.23
-OCF₃0.400.35
-CF₃0.430.54

Note: These are general Hammett constants and the specific values for the pyridine system may vary slightly.

Conformational Analysis and Molecular Dynamics Simulations of the Trifluoromethoxy Group

Conformational analysis of the trifluoromethoxy group attached to an aromatic ring has shown that it preferentially adopts a conformation where the C-O bond is orthogonal to the plane of the ring. This is in contrast to the methoxy (B1213986) group, which tends to be coplanar with the ring to maximize π-donation from the oxygen lone pairs. In the case of the trifluoromethoxy group, the strong inductive effect of the fluorine atoms withdraws electron density from the oxygen, reducing its ability to donate to the ring. Furthermore, steric and electrostatic repulsion between the fluorine atoms and the ortho-substituents on the ring can also favor a non-planar conformation.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the trifluoromethoxy group over time. An MD simulation would involve calculating the forces on each atom in the molecule and then using Newton's laws of motion to predict their movements over a series of small time steps. This would allow for the exploration of the conformational landscape of the trifluoromethoxy group, including its rotational barrier around the C-O bond. The simulation could also provide insights into how the conformation of this group changes in different solvent environments and how its flexibility might play a role in interactions with other molecules.

Machine Learning and AI Approaches in Predicting Synthetic Outcomes and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is revolutionizing the prediction of synthetic outcomes and the understanding of molecular reactivity. While specific ML models extensively trained on this compound are not yet prominent in published literature, the established methodologies for other pyridine derivatives and halogenated compounds provide a clear blueprint for future applications. These computational tools offer the potential to accelerate discovery and optimize reaction conditions, thereby minimizing waste and improving efficiency.

Machine learning models, including deep neural networks, support vector machines, and decision trees, are increasingly employed to forecast the results of chemical reactions. ijnc.ir These models are trained on large datasets of known reactions to identify complex patterns and relationships between reactants, reagents, catalysts, solvents, and the resulting yields or product distributions. ijnc.ir For a compound like this compound, which serves as a key building block, predicting the outcomes of its functionalization reactions is of significant interest.

A primary application of ML in this context would be the prediction of regioselectivity in substitution reactions. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, and their relative reactivity can be influenced by a variety of factors. An ML model could be trained on a dataset of reactions involving similar halogenated pyridines to predict which chlorine atom is more likely to be displaced under specific conditions.

Table 1: Hypothetical Data for Training a Machine Learning Model to Predict Regioselectivity in the Monosubstitution of this compound

NucleophileCatalystSolventTemperature (°C)Ratio of 2-substituted:3-substituted Product
MorpholineNoneDioxane10085:15
Sodium MethoxidePd(OAc)2/XantphosToluene11010:90
AnilineCuI/L-prolineDMSO9095:5
Phenylboronic AcidPd(PPh3)4Toluene/Water1005:95

This interactive table illustrates the type of data that would be used to train a machine learning model. By inputting different reaction parameters, the model could predict the likely outcome, guiding experimental design.

The reactivity of this compound and its derivatives can also be modeled using machine learning. By correlating molecular descriptors (e.g., calculated electronic properties, steric parameters) with experimentally observed reaction rates or yields, ML models can predict the reactivity of new, untested derivatives. This predictive capability is invaluable for prioritizing which compounds to synthesize and test in drug discovery or materials science programs.

Table 2: Example of a Dataset for a Quantitative Structure-Activity Relationship (QSAR) Model to Predict the Reactivity of this compound Derivatives

DerivativeMolecular Descriptor 1 (e.g., Hammett constant of substituent)Molecular Descriptor 2 (e.g., Calculated LUMO energy)Experimental Reaction Rate (mol/L·s)
2-Amino-3-chloro-5-(trifluoromethoxy)pyridine-0.66-1.2 eV1.5 x 10⁻⁴
3-Amino-2-chloro-5-(trifluoromethoxy)pyridine-0.66-1.1 eV3.2 x 10⁻⁴
2-Methoxy-3-chloro-5-(trifluoromethoxy)pyridine-0.27-1.0 eV8.9 x 10⁻⁵
3-Methoxy-2-chloro-5-(trifluoromethoxy)pyridine-0.27-0.9 eV1.8 x 10⁻⁴

This table demonstrates how a QSAR model could be constructed. By identifying correlations between molecular descriptors and reactivity, the model can predict the reactivity of novel derivatives, streamlining the research and development process.

While the direct application of these advanced computational methods to this compound is still an emerging area, the foundational work in the broader field of chemical synthesis and reactivity prediction demonstrates immense potential. As more high-quality data on the reactions of this and related compounds become available, the development of bespoke ML and AI tools will undoubtedly accelerate the innovation of new materials and pharmaceuticals derived from this versatile chemical scaffold.

Emerging Research Frontiers and Future Perspectives for 2,3 Dichloro 5 Trifluoromethoxy Pyridine

Development of Novel Catalytic Systems for its Transformations

The transformation of 2,3-dichloro-5-(trifluoromethoxy)pyridine into more complex molecules is a key area of research, primarily driven by the need to create new active ingredients for agrochemicals and pharmaceuticals. The two chlorine atoms on the pyridine (B92270) ring are potential sites for cross-coupling reactions, but their differing reactivity allows for selective functionalization.

Research in this area focuses heavily on transition metal catalysis, particularly with palladium. libretexts.orgsigmaaldrich.comyoutube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are powerful tools for forming new carbon-carbon bonds. libretexts.orgnih.gov For a substrate like this compound, the primary challenge is controlling which chlorine atom reacts (regioselectivity). Typically, the chlorine atom at the 2-position (alpha to the nitrogen) is more reactive in such couplings. nih.gov

However, recent advancements have shown that this selectivity can be controlled and even reversed through the strategic choice of ligands. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to favor cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov This ligand-controlled selectivity could be applied to selectively functionalize the C3 position of this compound, leaving the C2 chlorine available for subsequent reactions. This two-step strategy allows for the creation of diverse, highly substituted pyridine derivatives from a single, readily available starting material. nih.gov

Future research will likely focus on expanding the toolbox of catalytic systems to achieve even greater control over the transformations of polychlorinated pyridines. This includes developing new ligands and exploring other transition metals to enable a wider range of functional groups to be introduced with high precision.

Integration into High-Throughput Synthesis and Screening Methodologies

The discovery of new bioactive compounds, such as pesticides and pharmaceuticals, increasingly relies on high-throughput screening (HTS) of large chemical libraries. nih.govuni-bonn.de Integrating this compound into these methodologies involves developing rapid, automated, and modular synthetic routes to generate a diverse set of derivatives.

High-throughput synthesis can be facilitated by technologies like automated flow chemistry and parallel synthesis platforms. For a molecule like this compound, a modular approach is ideal. This involves using a set of reliable, regioselective reactions (as discussed in section 6.1) to introduce a wide variety of building blocks at the 2- and 3-positions of the pyridine ring.

An example of a high-throughput workflow could involve:

Automated Synthesis: A robotic synthesis platform performs a series of parallel palladium-catalyzed cross-coupling reactions on a multi-well plate, each well containing this compound and a different boronic acid or organozinc reagent.

Purification and Analysis: The resulting products are purified and analyzed using automated liquid chromatography-mass spectrometry (LC-MS) to confirm their structure and purity.

High-Throughput Screening: The library of new derivatives is then screened for biological activity. For agrochemical applications, this could involve testing for insecticidal activity against specific pests like Aphis gossypii or for fungicidal properties. uni-bonn.deacs.org For instance, HTS assays have been developed to screen over a million compounds for their effect on insect ion channels, a common target for insecticides. uni-bonn.de

The data generated from these screens can then be used to build structure-activity relationships (SAR), guiding the design of the next generation of compounds with improved efficacy. Methodologies for the practical, large-scale synthesis of substituted pyridines are continually being developed to support these efforts. acs.org

Exploration of Bio-Inspired Synthetic Routes and Green Catalysis

In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign methods for producing and transforming specialty chemicals. This includes the use of renewable feedstocks, biocatalysis, and green catalytic systems.

Green Catalysis: Traditional methods for pyridine synthesis often require harsh conditions. youtube.comyoutube.com Research into green catalysis aims to replace these with more sustainable alternatives. For example, zeolites have been used as catalysts for the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) and ammonia (B1221849) into pyridines. rsc.org This approach turns a waste stream into a valuable chemical feedstock. While this produces simple pyridines, the principle of using heterogeneous, reusable catalysts under optimized conditions is central to green manufacturing.

Bio-Inspired and Biocatalytic Routes: Nature provides inspiration for novel synthetic pathways. While the direct biosynthesis of a complex molecule like this compound is not established, bio-inspired approaches are emerging. This includes:

Synthesis from Biomass: Routes to produce pyridines directly from biorenewable feedstocks like lignin (B12514952) or other forms of biomass are being explored. acsgcipr.org Synthetic biology approaches, using engineered microorganisms, could potentially create specific pyridine structures from fermentation processes. acsgcipr.org

Enzymatic Catalysis: Enzymes offer high selectivity under mild, aqueous conditions. nih.gov For instance, halogenating enzymes (halogenases) could potentially be used for the selective chlorination of a pyridine precursor, avoiding the less selective and harsher conditions of traditional chemical halogenation. nih.gov Furthermore, engineered microbes have been used to produce valuable pyridine intermediates. In one study, an engineered strain of Pseudomonas putida was used to convert nicotine, a component of tobacco waste, into 6-hydroxy-3-succinoyl-pyridine (HSP), a precursor for synthesizing other bioactive compounds. researchgate.net This demonstrates a green strategy of using a biocatalyst to turn waste into a value-added chemical.

The table below summarizes some emerging green and bio-inspired approaches relevant to pyridine synthesis.

ApproachCatalyst/MethodFeedstock/SubstratePotential Advantage
Green Catalysis HZSM-5 ZeoliteGlycerol, AmmoniaUtilizes renewable feedstock from biodiesel waste. rsc.org
Biocatalysis Engineered Pseudomonas putidaNicotine (from tobacco waste)Converts waste biomass into a valuable pyridine precursor. researchgate.net
Synthetic Biology Engineered MicroorganismsBiomass (e.g., sugars, lignin)Potential for direct fermentation to specific pyridine structures. acsgcipr.org
Enzymatic Halogenation Halogenase EnzymesPyridine PrecursorsHighly selective chlorination under mild, aqueous conditions. nih.gov

Advanced Methodologies for Environmental Degradation Studies (Focus on chemical mechanisms, not toxicity)

The trifluoromethoxy group and chlorine atoms on the pyridine ring contribute to the chemical stability of this compound. This persistence is often desirable for the efficacy of agrochemicals but raises questions about their environmental fate. acs.orgnih.gov Research in this area focuses on understanding the chemical mechanisms by which such compounds degrade in the environment, distinct from their biological toxicity.

The primary abiotic degradation pathways for halogenated aromatic compounds are photolysis (degradation by sunlight) and hydrolysis (reaction with water). researchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong, making fluorinated compounds, including those with trifluoromethoxy groups, generally resistant to degradation. acs.orgdotcmscloud.com

Advanced methodologies to study these degradation processes include:

Photodegradation Studies: These experiments expose the compound to simulated sunlight (e.g., using xenon arc lamps) in aqueous solutions to study its photolytic stability. The degradation products are identified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For halogenated aromatics, photolysis can involve the reductive dehalogenation (replacement of a halogen with hydrogen) or hydroxylation of the aromatic ring. researchgate.netscirp.org

Electrochemical Oxidation: This is a powerful technique to simulate environmental oxidative degradation processes. Using advanced materials like boron-doped diamond (BDD) electrodes, researchers can induce the degradation of persistent fluorinated pesticides. dotcmscloud.com By analyzing the reaction over time, the degradation kinetics and the formation of intermediate products can be determined, providing insight into the reaction pathways. dotcmscloud.com

Microbial Degradation Pathway Analysis: While the focus is on chemical mechanisms, understanding how microorganisms break down these compounds provides clues about potential environmental reactions. Studies on microbial degradation of halogenated aromatics show that enzymes like monooxygenases and dioxygenases can catalyze oxidative dehalogenation, where a chlorine atom is replaced by a hydroxyl group. nih.gov The initial steps in these biological pathways are fundamentally chemical reactions catalyzed by enzymes.

A key research question is whether degradation leads to complete mineralization (breakdown to simple inorganic molecules like CO₂, H₂O, Cl⁻, and F⁻) or results in the formation of other persistent fluorinated byproducts. acs.orgipminstitute.orgmn.gov Understanding these transformation pathways is crucial for designing future molecules that maintain their desired activity while being susceptible to complete environmental degradation.

Design of Sustainable Manufacturing Processes and Circular Economy Applications

The principles of sustainable manufacturing and the circular economy are being increasingly applied to the chemical industry, including the production of specialty chemicals like this compound. specchemonline.comkochmodular.comweforum.org The goal is to minimize waste, reduce reliance on finite resources, and design processes where outputs can be reused as inputs. chemiehoch3.de

Sustainable Manufacturing Processes: Sustainable manufacturing of this compound involves optimizing the entire production chain. This includes:

Greener Synthesis Routes: As discussed in section 6.3, employing catalytic processes that use less hazardous reagents, operate at lower temperatures and pressures, and generate less waste are key. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Energy Efficiency: Using digital systems and process optimization to reduce the energy consumption of reactors, separation units, and purification steps. specchemonline.com

Solvent Selection: Replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions.

Circular Economy Applications: The concept of a circular economy in chemistry focuses on closing material loops. For a fluorinated compound, this presents unique challenges and opportunities.

Byproduct Valorization: In a large-scale chemical process, byproducts from one step can potentially be used as raw materials for another. For example, in a process to produce pyridine from waste, the resulting biodiesel and hydrogen can also be utilized. uniroma1.it

Fluorine Recycling: Fluorine is a critical element, and its primary source, fluorspar, is a finite mineral. eurekalert.org The trifluoromethoxy group in this compound represents a store of this valuable element. Innovative research is focused on developing methods to recover fluorine from fluorinated waste. Recent breakthroughs include mechanochemical methods that use ball-milling with phosphate (B84403) salts to break down highly persistent per- and polyfluoroalkyl substances (PFAS), or "forever chemicals," and recover the fluorine as fluoride (B91410). eurekalert.orgox.ac.uk This recovered fluoride can then be reused to produce new fluorochemicals, creating a circular fluorine economy. eurekalert.orgox.ac.uk

Waste Destruction and Valorization: For fluorinated waste that cannot be directly recycled, advanced destruction technologies are being explored. While incineration is common, it can be energy-intensive and produce harmful byproducts like CO₂. mdpi.com Alternative methods like gasification or plasma technologies are under investigation to more cleanly break down fluorinated organic compounds. mdpi.comnumberanalytics.com

By designing both the molecule and the manufacturing process with their entire lifecycle in mind, the chemical industry can move towards more sustainable production of important intermediates like this compound. researchgate.netplasticsengineering.org

Q & A

Q. What are the standard synthetic routes for 2,3-Dichloro-5-(trifluoromethoxy)pyridine in academic laboratories?

The compound is typically synthesized via halogenation and fluorination of pyridine precursors. Two validated methods include:

  • Method A (Chlorination/Fluorination): Starting from 3-picoline, direct chlorination and fluorination yield intermediate 2,3-dichloro-5-(trichloromethyl)pyridine, which undergoes vapor-phase fluorination to produce the final product .
  • Method B (Cyclocondensation): Cyclocondensation reactions using trifluoromethyl building blocks, such as 2-chloro-5-(chloromethyl)pyridine, are reported for scalable synthesis .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey StepYield (%)Reference
Chlorination3-PicolineVapor-phase fluorination60-75
CyclocondensationTrifluoromethyl precursorsHigh-pressure fluorination50-65

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm trifluoromethyl and chloro substituents (e.g., δ ~ -60 ppm for CF3_3 in 19F^{19}\text{F} NMR) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (215.99 g/mol) and isotopic patterns .
  • X-ray Crystallography: For resolving structural ambiguities, particularly regioisomeric byproducts .

Q. What safety protocols are critical during handling?

The compound is classified as hazardous (H302, H317, H318) . Essential protocols include:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and fume hood use.
  • Waste Management: Neutralization of chlorinated byproducts before disposal .
  • Emergency Measures: Immediate rinsing with water for skin/eye contact (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers optimize the fluorination step to minimize byproducts like 2,3,5-trichloro derivatives?

Byproduct formation is mitigated through:

  • Temperature Control: Maintaining fluorination at 200–250°C to avoid over-chlorination .
  • Catalyst Selection: Using SbCl3_3 or FeCl3_3 to enhance selectivity for trifluoromethyl groups over trichloromethyl intermediates .
  • In Situ Monitoring: Employing GC-MS to track reaction progress and adjust reagent stoichiometry .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from impurities or structural analogs. Strategies include:

  • Purity Verification: HPLC analysis (≥98% purity) to exclude confounding effects from chlorinated byproducts .
  • Structural Analog Testing: Comparing activity of 2,3-dichloro-5-(trifluoromethyl)pyridine with derivatives like 2-amino-3-chloro-5-(trifluoromethyl)pyridine to isolate functional groups responsible for bioactivity .

Q. What advanced methods are used to study its interactions with biological targets (e.g., enzymes)?

  • Isotopic Labeling: Synthesis of 18F^{18}\text{F}-labeled analogs for PET imaging to track target engagement in neurological studies .
  • Crystallographic Studies: Co-crystallization with target enzymes (e.g., acetylcholinesterase) to map binding sites .
  • Kinetic Assays: Stopped-flow fluorescence to measure binding kinetics in real-time .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

  • Flow Chemistry: Continuous flow systems to maintain precise temperature and pressure during fluorination .
  • Solvent Optimization: Replacing chlorinated solvents with ionic liquids to improve reaction efficiency and reduce waste .

Q. Table 2: Key Physical Properties for Experimental Design

PropertyValueReference
Boiling Point80°C (at 760 mmHg)
Density1.549 g/cm3^3
Refractive Index (n20D^20_D)1.4750
LogP (Octanol-Water)2.8 (predicted)

Methodological Guidance for Data Interpretation

  • Spectral Contradictions: If 13C^{13}\text{C} NMR signals deviate from literature values, check for solvent effects (e.g., DMSO vs. CDCl3_3) or trace moisture .
  • Biological Replicability: Use standardized cell lines (e.g., HEK293) and control for batch-to-batch variability in compound purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.